molecular formula C27H25N3O5S2 B2506832 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-59-0

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2506832
CAS No.: 864926-59-0
M. Wt: 535.63
InChI Key: KEVCFARQVDIALJ-UHFFFAOYSA-N
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Description

The compound 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a thieno[2,3-c]pyridine core substituted with:

  • Diethyl dicarboxylate groups at positions 3 and 6.
  • A 2-(thiophen-2-yl)quinoline-4-amido substituent at position 2.

Properties

IUPAC Name

diethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-3-34-26(32)23-17-11-12-30(27(33)35-4-2)15-22(17)37-25(23)29-24(31)18-14-20(21-10-7-13-36-21)28-19-9-6-5-8-16(18)19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVCFARQVDIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the thiophene ring: This can be done via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a cyanoacetate.

    Construction of the thieno[2,3-c]pyridine core: This can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of similar structures often exhibit significant biological activities, including:

  • Anticancer Activity :
    • Compounds with quinoline and thieno[2,3-c]pyridine moieties have been investigated for their ability to inhibit tumor growth. For instance, studies on related compounds have shown promising results against various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction .
    • A specific study highlighted the synthesis of quinazoline derivatives with anticancer properties, suggesting that modifications to the quinoline structure could enhance efficacy against colorectal cancer cells .
  • Antimicrobial Properties :
    • The incorporation of thiophene and quinoline rings in the compound's structure suggests potential antimicrobial activity. Similar compounds have been shown to inhibit bacterial growth and could be explored further for developing new antibiotics .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor due to its structural features that allow it to interact with various biological targets. Research on related derivatives has demonstrated their capability to inhibit specific kinases involved in cancer progression .

Synthetic Pathways

The synthesis of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. Key synthetic methods include:

  • Formation of Thieno[2,3-c]pyridine Framework : This can be achieved through cyclization reactions involving appropriate precursors that contain both thiophene and pyridine functionalities.
  • Amidation Reactions : The introduction of the amido group can be accomplished by reacting suitable amines with carboxylic acid derivatives under controlled conditions.

Case Studies

Several studies have explored compounds structurally related to this compound:

  • Quinazoline Derivatives : A study reported a series of quinazoline derivatives showing dual inhibition against VEGFR-2 and c-Met kinases with significant cytotoxicity against HCT116 colorectal cancer cells . This suggests that similar modifications in the target compound could yield potent anticancer agents.
  • Isoindoloquinolines : Another investigation into isoindoloquinolines revealed their effectiveness as inhibitors of human topoisomerase-II and DNA-gyrase . The structural similarities indicate that the target compound may also exhibit similar enzyme inhibition properties.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Core Structure Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Data Reference
Target Compound Thieno[2,3-c]pyridine 2-(Thiophen-2-yl)quinoline-4-amido C₃₀H₂₈N₄O₅S₂ 596.70 (calc.) Not explicitly reported in evidence -
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g) Thieno[2,3-c]pyridine Amino C₁₄H₂₀N₂O₄S 299.1 Yield: 78%; m.p. 145–147°C; [M+1]+ = 299.1
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine Amino, butanoyl C₁₄H₂₀N₂O₃S 296.39 H-bond donors/acceptors: 1/5
Diethyl 2-[(thiophen-2-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (J25) Thieno[2,3-c]pyridine Thiophen-2-ylacetyl amide C₁₉H₂₂N₂O₅S₂ 422.51 SMILES/InChi provided; [M+1]+ = 423.5
Diethyl 2-(benzothiazole-2-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Thieno[2,3-c]pyridine Benzothiazole-2-carboxamido C₂₁H₂₁N₃O₅S₂ 459.54 Density: 1.431 g/cm³; pKa: 10.24
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-imidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Imidazo[1,2-a]pyridine Benzyl, bromophenyl, cyano C₂₇H₂₃BrN₂O₅ 550.08 Yield: 61%; m.p. 223–225°C; HRMS: 550.0816

Structural Differences and Implications

Core Heterocycle: The thieno[2,3-c]pyridine core (target compound, 4g, J25) provides a sulfur-containing aromatic system, enhancing electron delocalization compared to imidazo[1,2-a]pyridine derivatives (e.g., 2c) .

Benzothiazole-2-carboxamido () and cyano-bromophenyl () substituents demonstrate how varying substituents alter electronic properties (e.g., electron-withdrawing vs. donating effects).

Physical Properties: Higher molecular weight analogs (e.g., target compound: ~596.70) may exhibit reduced solubility compared to lower-weight derivatives like 4g (299.1) or J25 (422.51). The quinoline-thiophene substituent likely increases lipophilicity, affecting bioavailability .

Biological Activity

The compound 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate represents a novel class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes multiple functional groups such as diethyl, thiophene, quinoline, and thieno[2,3-c]pyridine moieties. The synthesis typically involves multi-step organic reactions that may include:

  • Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation with Quinoline Derivatives : The introduction of the quinoline moiety is critical for enhancing biological activity.
  • Carboxylation : Dicarboxylate functionalities are introduced to increase solubility and bioavailability.

Anticancer Properties

Recent studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.18 µM to over 10 µM against colorectal cancer cell lines (e.g., HCT-116) .
  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cell proliferation and survival pathways such as VEGFR and c-Met kinases .

Antimicrobial Activity

The incorporation of thiophene and quinoline rings has been associated with enhanced antimicrobial properties. Studies have shown:

  • Broad-Spectrum Activity : Compounds containing similar motifs demonstrate activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : These properties suggest possible applications in treating infections where traditional antibiotics fail .

Case Studies

StudyCompoundBiological ActivityIC50 Value
Alam et al. (2011)5-phenyl-4,5-dihydro-1,3,4-thiadiazoleAnticancer (SK-MEL-2)4.27 µg/mL
Jakovljević et al. (2017)Various thiadiazolesAntiproliferative (A549)Not specified
Sui et al. (2020)IsoindoloquinolinesTopoisomerase InhibitionNot specified

The proposed mechanism of action for compounds like This compound involves:

  • Inhibition of Kinases : By targeting VEGFR and c-Met kinases.
  • Induction of Apoptosis : Through activation of caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds may cause accumulation of cells in specific phases of the cell cycle (e.g., subG1 phase), indicating potential effects on cell proliferation .

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